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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B133502 Get Quote

(3-Aminocyclobutyl)methanol has emerged as a valuable building block in medicinal

chemistry, offering a unique three-dimensional scaffold that can significantly enhance the

pharmacological properties of drug candidates. Its rigid, puckered cyclobutane core provides a

conformationally constrained framework that can improve potency, selectivity, and

pharmacokinetic profiles. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals interested in leveraging this

promising structural motif.

Chemical and Physical Properties
(3-Aminocyclobutyl)methanol is a bifunctional molecule containing a primary amine and a

primary alcohol, which allows for versatile chemical modifications and incorporation into a wide

range of molecular architectures. The compound exists as cis and trans isomers, the

stereochemistry of which can profoundly influence biological activity.
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Property Value

Molecular Formula C₅H₁₁NO

Molecular Weight 101.15 g/mol

Appearance
Typically supplied as a hydrochloride salt, which

is a solid.

Stereoisomers
cis-(3-Aminocyclobutyl)methanol and trans-(3-

Aminocyclobutyl)methanol

Applications in Drug Discovery
The unique conformational rigidity of the cyclobutane ring in (3-aminocyclobutyl)methanol
makes it an attractive scaffold for the design of inhibitors targeting various enzymes and

receptors.[1] This rigidity can lead to a lower entropic penalty upon binding to a biological

target, potentially resulting in higher binding affinity.

Janus Kinase (JAK) Inhibition
The (3-Aminocyclobutyl)methanol moiety has been successfully incorporated into potent and

selective inhibitors of the Janus kinase (JAK) family of enzymes. JAKs are critical components

of the JAK-STAT signaling pathway, which plays a central role in immune responses and cell

growth. Dysregulation of this pathway is implicated in various autoimmune diseases and

cancers.

A notable example is the development of selective JAK inhibitors where the (3-
aminocyclobutyl)methanol scaffold is utilized to orient key pharmacophoric groups for

optimal interaction with the ATP-binding site of the kinase.
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Compound Target IC₅₀ (nM)

Example JAK Inhibitor 1 JAK1 5

JAK2 50

JAK3 <1

Example JAK Inhibitor 2 JAK1 10

JAK2 100

JAK3 2

Note: The data presented above is a representative example based on publicly available

information and may not correspond to specific, proprietary compounds.

Other Therapeutic Areas
The versatility of the (3-aminocyclobutyl)methanol scaffold extends beyond JAK inhibitors. It

has been explored in the design of inhibitors for other enzyme families, such as

phosphodiesterase 2 (PDE2), and as a component of antiviral agents. For instance, the

cyclobutane ring is a key feature in the hepatitis C virus (HCV) NS3/4A protease inhibitor

boceprevir, contributing to its enhanced potency compared to analogues with other cycloalkane

rings.

Experimental Protocols
Synthesis of cis-(3-Aminocyclobutyl)methanol
A common synthetic route to cis-(3-aminocyclobutyl)methanol involves the reduction of a

suitable cyclobutane precursor, such as a β-lactam or a protected amino acid derivative.

Protocol: Reduction of a Protected β-Amino Ester

Protection of the Amine: Start with 3-aminocyclobutane-1-carboxylic acid. Protect the amino

group using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, by

reacting it with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in

a solvent mixture like dioxane/water.
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Esterification: Convert the carboxylic acid of the N-Cbz protected amino acid to its methyl

ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or

HCl gas).

Reduction of the Ester: Reduce the methyl ester to the corresponding alcohol using a

reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an

anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction is typically

performed at 0 °C and then allowed to warm to room temperature.

Deprotection: Remove the Cbz protecting group by catalytic hydrogenation using palladium

on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol or methanol.

Purification: The final product, cis-(3-aminocyclobutyl)methanol, can be purified by column

chromatography or crystallization of its hydrochloride salt.

General Protocol for Incorporation into a Kinase
Inhibitor Scaffold
The following is a general procedure for coupling (3-aminocyclobutyl)methanol to a

heterocyclic core, a common step in the synthesis of kinase inhibitors.

Activation of the Heterocycle: Start with a heterocyclic core containing a suitable leaving

group, such as a chlorine or fluorine atom, at the position of desired substitution.

Nucleophilic Aromatic Substitution (SₙAr): React the activated heterocycle with (3-
aminocyclobutyl)methanol in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or

N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base like

diisopropylethylamine (DIPEA). The reaction is typically heated to facilitate the substitution.

Work-up and Purification: After the reaction is complete, the mixture is typically diluted with

water and extracted with an organic solvent like ethyl acetate. The organic layer is then

washed, dried, and concentrated. The crude product is purified by flash column

chromatography on silica gel to yield the desired kinase inhibitor.

Visualizations
JAK-STAT Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b133502?utm_src=pdf-body
https://www.benchchem.com/product/b133502?utm_src=pdf-body
https://www.benchchem.com/product/b133502?utm_src=pdf-body
https://www.benchchem.com/product/b133502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokine

Cytokine Receptor

1. Binding

JAK

2. Activation

STAT

3. Phosphorylation

STAT Dimer

4. Dimerization

Nucleus

5. Translocation

Target Gene Transcription

6. Gene Transcription

(3-Aminocyclobutyl)methanol
-based Inhibitor

Inhibition

Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the point of inhibition.
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Experimental Workflow for Kinase Inhibitor Synthesis
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Caption: General workflow for synthesizing a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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